molecular formula C12H18N2O B12923788 cis-1-Benzyl-4-methoxypyrrolidin-3-amine

cis-1-Benzyl-4-methoxypyrrolidin-3-amine

Cat. No.: B12923788
M. Wt: 206.28 g/mol
InChI Key: XATWULWMGNIFCJ-NWDGAFQWSA-N
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Description

cis-1-Benzyl-4-methoxypyrrolidin-3-amine is a nitrogen-containing heterocyclic compound It features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom

Preparation Methods

The synthesis of cis-1-Benzyl-4-methoxypyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the functionalization of preformed pyrrolidine rings. This can be done using microwave-assisted organic synthesis (MAOS), which enhances synthetic efficiency . Industrial production methods often involve the use of acyclic precursors and ring construction under specific reaction conditions .

Chemical Reactions Analysis

cis-1-Benzyl-4-methoxypyrrolidin-3-amine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIt is also used in the development of new pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of cis-1-Benzyl-4-methoxypyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

cis-1-Benzyl-4-methoxypyrrolidin-3-amine can be compared with other similar compounds, such as pyrrolidinone derivatives and other pyrrolidine-based molecules. These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups.

Similar compounds include:

  • Pyrrolidinone derivatives
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(3S,4R)-1-benzyl-4-methoxypyrrolidin-3-amine

InChI

InChI=1S/C12H18N2O/c1-15-12-9-14(8-11(12)13)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9,13H2,1H3/t11-,12+/m0/s1

InChI Key

XATWULWMGNIFCJ-NWDGAFQWSA-N

Isomeric SMILES

CO[C@@H]1CN(C[C@@H]1N)CC2=CC=CC=C2

Canonical SMILES

COC1CN(CC1N)CC2=CC=CC=C2

Origin of Product

United States

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